molecular formula C13H21N B13255043 4-Methyl-1-(p-tolyl)pentan-1-amine

4-Methyl-1-(p-tolyl)pentan-1-amine

Cat. No.: B13255043
M. Wt: 191.31 g/mol
InChI Key: JMNLQMLBJJCMEM-UHFFFAOYSA-N
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Description

4-Methyl-1-(p-tolyl)pentan-1-amine is a secondary amine characterized by a pentan-1-amine backbone substituted with a 4-methylphenyl (p-tolyl) group at the first carbon and a methyl group at the fourth carbon. Its molecular formula is C₁₃H₁₉N, and it is structurally notable for its aromatic p-tolyl moiety, which may confer specific electronic and steric properties. While PubChem lists this compound (under the synonym 4-Methyl-1-(4-methylphenyl)pentan-1-amine), detailed physicochemical data (e.g., melting point, solubility) remain sparse .

The p-tolyl group is implicated in biological activity, particularly in medicinal chemistry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-methyl-1-(4-methylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-10(2)4-9-13(14)12-7-5-11(3)6-8-12/h5-8,10,13H,4,9,14H2,1-3H3

InChI Key

JMNLQMLBJJCMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(p-tolyl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 3-methylbutylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-1-(p-tolyl)pentan-1-amine may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(p-tolyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

4-Methyl-1-(p-tolyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(p-tolyl)pentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. Additionally, the compound can participate in electron-donor-acceptor interactions, affecting redox processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The p-tolyl group’s 4-methyl substitution significantly influences bioactivity. Evidence from TNF-α inhibition studies reveals that replacing the methyl group with bulkier or electron-withdrawing substituents reduces potency:

Substituent (Position) Compound Example Relative Activity (vs. 4-Methyl) Reference
4-Chloro 1-(4-chlorophenyl)pentan-1-amine 30% decrease
4-Bromo 1-(4-bromophenyl)pentan-1-amine 45% decrease
4-Methoxy 1-(4-methoxyphenyl)pentan-1-amine 50% decrease
4-Trifluoromethyl 4-methyl-1-[3-(trifluoromethyl)phenyl]pentan-1-amine Not quantified (predicted lower)

The 4-methyl group likely optimizes steric compatibility and electron-donating effects for target binding. Larger substituents (e.g., trifluoromethyl) may disrupt hydrophobic interactions or introduce unfavorable electronic effects .

Heteroaromatic Ring Replacements

Replacing the p-tolyl group with heterocycles alters physicochemical and biological properties:

Heterocycle Compound Example Key Differences Reference
5-Methylfuran-2-yl 4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine Reduced aromaticity; increased polarity
1,2,4-Oxadiazol-5-yl 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine Enhanced hydrogen-bonding capacity

The furan derivative (C₁₁H₂₀ClNO) may exhibit lower metabolic stability due to oxygen’s electronegativity, while the oxadiazole analog (C₁₄H₁₉N₃O) could improve binding via nitrogen-mediated interactions .

Modifications in the Amine Chain

Variations in the pentan-1-amine backbone impact synthesis and reactivity:

Chain Modification Compound Example Synthesis Notes Reference
Methoxy substitution 4-Methoxy-4-methylpentan-1-amine Requires KH/MeI alkylation under inert conditions
Branched alkyl groups 2-Chloro-N-methyl-5-(bicyclic)pentan-1-amine Complex stereochemistry; lower yields

Branched chains (e.g., bicyclic systems) may hinder crystallization or purification .

Biological Activity

4-Methyl-1-(p-tolyl)pentan-1-amine, also known as a derivative of the class of compounds commonly referred to as substituted phenethylamines, has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances and has been studied for its effects on various biological systems. This article summarizes the biological activity of 4-Methyl-1-(p-tolyl)pentan-1-amine, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

4-Methyl-1-(p-tolyl)pentan-1-amine is characterized by the following structural formula:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound features a pentane backbone with a methyl group and a para-tolyl group attached, influencing its lipophilicity and interaction with biological membranes.

Target Interaction
Research indicates that 4-Methyl-1-(p-tolyl)pentan-1-amine interacts with various neurotransmitter systems, primarily affecting dopamine and norepinephrine pathways. It is hypothesized to function as a reuptake inhibitor for these neurotransmitters, potentially leading to increased synaptic concentrations and enhanced neurotransmission.

Biochemical Pathways
The compound's action may involve modulation of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Such interactions can lead to alterations in mood, cognition, and psychomotor activity. Studies have shown that similar compounds can induce significant changes in behavior in animal models, suggesting that 4-Methyl-1-(p-tolyl)pentan-1-amine may exhibit comparable effects .

Pharmacokinetics

Absorption and Distribution
The pharmacokinetic profile of 4-Methyl-1-(p-tolyl)pentan-1-amine suggests it is rapidly absorbed following administration. Its lipophilic nature allows for efficient crossing of the blood-brain barrier, which is crucial for its central nervous system (CNS) effects.

Metabolism
Metabolic studies indicate that this compound is primarily metabolized in the liver through cytochrome P450 enzymes. The resulting metabolites may retain some biological activity, contributing to the overall pharmacological profile .

Elimination
The elimination half-life of 4-Methyl-1-(p-tolyl)pentan-1-amine varies based on dosage and individual metabolic rates but is generally within a range that supports frequent dosing in experimental settings.

Biological Activity Overview

Activity Type Description
Psychoactive Effects Potential stimulant effects similar to amphetamines; increased energy and focus reported in preliminary studies.
Neurotransmitter Modulation Inhibition of dopamine and norepinephrine reuptake; possible enhancement of mood and cognitive functions.
Toxicity Profile Limited data available; however, structural analogs suggest potential for neurotoxicity at high doses .

Case Study 1: Behavioral Effects in Animal Models

In a study examining the behavioral effects of 4-Methyl-1-(p-tolyl)pentan-1-amine in rodents, researchers observed significant increases in locomotor activity following administration. These findings align with the expected stimulant effects based on its mechanism of action involving dopamine modulation .

Case Study 2: Neurochemical Analysis

A neurochemical analysis indicated that administration of this compound resulted in elevated levels of extracellular dopamine in specific brain regions associated with reward and motivation. This effect was measured using microdialysis techniques in vivo, supporting the hypothesis of its role as a reuptake inhibitor .

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